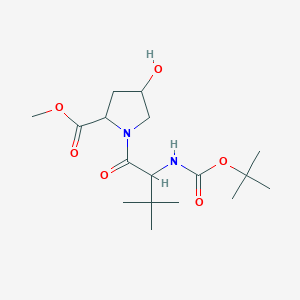

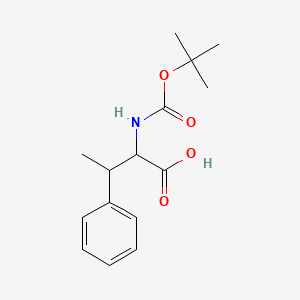

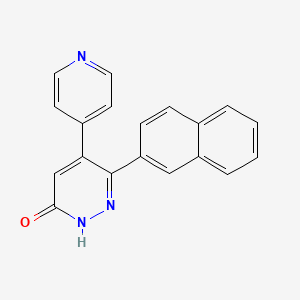

![molecular formula C14H20N2O3 B3147770 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid CAS No. 631090-80-7](/img/structure/B3147770.png)

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid

Descripción general

Descripción

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid, also known as MPPA, is a piperazine derivative. Piperazines are one of the most important classes of chemical compounds due to their many pharmacological properties. They consist of a six-membered ring and contain two nitrogen atoms in opposite positions .

Synthesis Analysis

The compound was synthesized and characterized using spectroscopic techniques such as XRD, FT-IR, FT-Ra, and NMR . Theoretical calculations were performed using the DFT method with the B3LYP functional and the 6–311++G (d,p) basis set .Molecular Structure Analysis

The geometric parameters and spectroscopic data obtained from the DFT calculations were in high agreement with the experimental results . There are no intramolecular interactions in the molecular structure of the compound .Chemical Reactions Analysis

The HOMO–LUMO energy gap was calculated at 5.19 eV, while this value was experimentally found at 4.26 eV from the UV–Vis absorption spectrum . This suggests that the synthesized structure has low reactivity and a tendency to be stable .Physical And Chemical Properties Analysis

The compound has very good nonlinear optical properties . The first hyperpolarizability value was calculated to be 25 times greater than that of the urea used for comparison . The change in the values of calculated thermodynamic properties depending on the temperature change shows that the thermodynamic system of the structure changed .Aplicaciones Científicas De Investigación

Antidepressant Properties

- The compound has been identified as a potential antidepressant with dual activity at 5-HT1A serotonin receptors and the serotonin transporter. Notably, one derivative, 1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol, demonstrated significant binding affinities, suggesting its effectiveness in treating depression (Orus et al., 2002).

Antimicrobial and Antiparasitic Activity

- A chemical compound related to 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid has shown the unique ability to selectively kill bacterial persisters that are tolerant to antibiotics without affecting normal antibiotic-sensitive cells. This discovery is significant for understanding bacterial persistence and developing targeted treatments (Kim et al., 2011).

- The compound's derivative has also been synthesized as a potent anti-malarial agent. The synthesized structure, 3-[4-(7-choloquinolin-4-yl) piperazin-1-yl] propanoic acid, is an active metabolite of piperaquine, indicating its relevance in anti-malarial drug development (Sui-qing, 2010).

Analgesic and Anti-inflammatory Properties

- Certain derivatives, such as 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-2-isopropyl carboxamide, have demonstrated significant anti-inflammatory and analgesic properties. These findings open up possibilities for new therapeutic agents in pain management and inflammation control (Okunrobo & Usifoh, 2006).

Tocolytic Activity

- Synthesized derivatives like 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide (BPC) have shown tocolytic activity, significantly inhibiting contractions of uterine smooth muscle. This implies potential applications in managing preterm labor or other uterine hyperactivity disorders (Lucky & Omonkhelin, 2009).

Anticancer Properties

- Some Mannich bases synthesized with derivatives of this compound showed considerable cytotoxic/anticancer activity. This underscores the potential of these compounds in the development of new cancer therapies (Gul et al., 2019).

Mecanismo De Acción

Target of Action

A related compound, aripiprazole, forms a bond with the asp116 residue . This suggests that 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanoic acid may interact with similar targets.

Biochemical Pathways

Given its potential interaction with similar targets as aripiprazole , it may influence similar biochemical pathways.

Result of Action

It’s noted that related compounds have shown antifungal activity against certain strains , suggesting that this compound may have similar effects.

Safety and Hazards

Propiedades

IUPAC Name |

3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-19-13-4-2-3-12(11-13)16-9-7-15(8-10-16)6-5-14(17)18/h2-4,11H,5-10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQUTRDUXKPESF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2CCN(CC2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

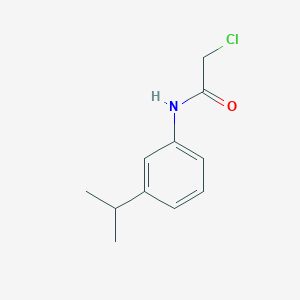

![7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)

![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)